Cas no 2137561-20-5 (1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-1H-pyrazol-4-amine)

1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-1H-pyrazol-4-amine is a versatile heterocyclic compound with notable reactivity. It exhibits high purity and stability, making it suitable for various synthetic applications. The compound's unique structure endows it with potential for use in pharmaceuticals and agrochemicals, offering a promising platform for further development.
1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-1H-pyrazol-4-amine structure
2137561-20-5 structure
商品名:1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-1H-pyrazol-4-amine
CAS番号:2137561-20-5
MF:C8H10ClN5
メガワット:211.651499271393
CID:5973839
PubChem ID:165473545

1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-1H-pyrazol-4-amine
    • 2137561-20-5
    • EN300-1110585
    • 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine
    • インチ: 1S/C8H10ClN5/c1-13-7(9)3-11-8(13)5-14-4-6(10)2-12-14/h2-4H,5,10H2,1H3
    • InChIKey: BBOGKNVAJGKQOJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(CN2C=C(C=N2)N)N1C

計算された属性

  • せいみつぶんしりょう: 211.0624730g/mol
  • どういたいしつりょう: 211.0624730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 61.7Ų

1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1110585-1.0g
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine
2137561-20-5
1g
$1299.0 2023-06-10
Enamine
EN300-1110585-0.5g
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine
2137561-20-5 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1110585-0.1g
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine
2137561-20-5 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1110585-1g
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine
2137561-20-5 95%
1g
$842.0 2023-10-27
Enamine
EN300-1110585-0.05g
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine
2137561-20-5 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1110585-5.0g
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine
2137561-20-5
5g
$3770.0 2023-06-10
Enamine
EN300-1110585-2.5g
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine
2137561-20-5 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1110585-5g
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine
2137561-20-5 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1110585-10.0g
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine
2137561-20-5
10g
$5590.0 2023-06-10
Enamine
EN300-1110585-0.25g
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine
2137561-20-5 95%
0.25g
$774.0 2023-10-27

1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-1H-pyrazol-4-amine 関連文献

1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-1H-pyrazol-4-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2137561-20-5 and Product Name: 1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-1H-pyrazol-4-amine

The compound with the CAS number 2137561-20-5 and the product name 1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-1H-pyrazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a pyrazole core linked to an imidazole moiety, has garnered attention due to its unique structural properties and potential therapeutic applications. The presence of a 5-chloro substituent on the imidazole ring and a methyl group on the pyrazole ring introduces specific electronic and steric characteristics that make this molecule a promising candidate for further investigation.

In recent years, there has been a growing interest in developing novel small molecules that can modulate biological pathways associated with various diseases. The combination of pyrazole and imidazole scaffolds in this compound offers a rich chemical space for designing molecules with enhanced binding affinity and selectivity. The pyrazol-4-amine moiety, in particular, is known for its role in drug discovery, often serving as a pharmacophore in kinase inhibitors and other therapeutic agents. The structural features of this compound suggest potential interactions with biological targets such as enzymes and receptors, making it an attractive candidate for further exploration.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for the development of new drugs. The 5-chloro substituent on the imidazole ring can influence the electronic properties of the molecule, affecting its reactivity and binding interactions. This feature has been exploited in various drug design strategies to enhance binding affinity and selectivity. Additionally, the methyl group on the pyrazole ring contributes to the steric environment of the molecule, which can be fine-tuned to optimize interactions with biological targets.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Heterocycles are ubiquitous in natural products and pharmaceuticals, often serving as key structural elements that contribute to biological activity. The pyrazole and imidazole moieties are particularly well-studied due to their versatility in forming hydrogen bonds and other non-covalent interactions with biological targets. The compound in question combines these two scaffolds into a single molecule, creating a unique pharmacophoric profile that may not be achievable with simpler structures.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 5-chloro substituent on the imidazole ring typically involves chlorination reactions, which must be carefully controlled to avoid over-chlorination or side reactions. Similarly, the attachment of the methyl group on the pyrazole ring requires precise conditions to ensure regioselectivity and minimize byproduct formation.

In terms of biological activity, preliminary studies suggest that this compound may exhibit properties relevant to several therapeutic areas. For instance, its structural features could make it a potential inhibitor of enzymes involved in inflammatory pathways or cancer metabolism. While these findings are still preliminary, they underscore the importance of continued research into this class of compounds.

The development of new drugs is often a lengthy and complex process that requires extensive characterization at both chemical and biological levels. Computational modeling techniques have become increasingly important in this process, allowing researchers to predict how a molecule might interact with biological targets before conducting expensive wet-lab experiments. In the case of this compound, computational studies could help identify potential binding sites on target proteins and predict how different structural modifications might affect its activity.

Another area of interest is the potential for this compound to serve as a scaffold for further derivatization. By introducing additional functional groups or modifying existing ones, researchers can explore new chemical space and potentially discover more active or selective analogs. This approach is particularly valuable when initial results suggest promise but do not fully meet desired therapeutic criteria.

The role of high-throughput screening (HTS) in drug discovery cannot be overstated. HTS allows researchers to rapidly test thousands of compounds against various biological targets, providing valuable data on their activity profiles. The compound described here could be subjected to HTS campaigns to identify potential therapeutic applications or to validate its suitability for further development.

In conclusion, 1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-1H-pyrazol-4-amine (CAS No. 2137561-20-5) represents a promising candidate for further investigation in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at addressing various diseases. Continued research into this compound will likely yield valuable insights into its therapeutic potential and provide a foundation for developing new treatments based on similar molecular architectures.

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